molecular formula C22H18N2O4S B3819492 5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid

5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid

Cat. No.: B3819492
M. Wt: 406.5 g/mol
InChI Key: IXQZJUKDDPCEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves the reaction of 3-methyl-5-phenylpyrazole with phenoxybenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-16-14-20(17-8-4-2-5-9-17)24(23-16)18-12-13-21(22(15-18)29(25,26)27)28-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQZJUKDDPCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 4
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
5-(3-Methyl-5-phenylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.